b-AP15

Catalog No.
S549018
CAS No.
1009817-63-3
M.F
C22H17N3O6
M. Wt
419.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
b-AP15

CAS Number

1009817-63-3

Product Name

b-AP15

IUPAC Name

(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-prop-2-enoylpiperidin-4-one

Molecular Formula

C22H17N3O6

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C22H17N3O6/c1-2-21(26)23-13-17(11-15-3-7-19(8-4-15)24(28)29)22(27)18(14-23)12-16-5-9-20(10-6-16)25(30)31/h2-12H,1,13-14H2/b17-11+,18-12+

InChI Key

GFARQYQBWJLZMW-JYFOCSDGSA-N

SMILES

C=CC(=O)N1CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C1

Solubility

Soluble in DMSO, not in water

Synonyms

b-AP15; b-AP15; b-AP-15; USP14 Inhibitor III; UCHL5UCH37 Inhibitor II; NSC687852.

Canonical SMILES

C=CC(=O)N1CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C1

Isomeric SMILES

C=CC(=O)N1C/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C1

Description

The exact mass of the compound (3E,5E)-1-Acryloyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one is 419.11174 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 687852. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Here's what we can glean from available sources:

  • Organic Synthesis Precursor: Due to its functional groups, (3E,5E)-1-Acryloyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one can act as a starting material for the synthesis of various organic compounds. This is supported by suppliers who advertise it for this purpose [, , ].
  • Medicinal Chemistry Interest: The presence of a piperidin-4-one core and the nitrobenzylidene groups suggests potential for (3E,5E)-1-Acryloyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one to be a scaffold for designing new drugs. However, there is no scientific literature available yet to confirm its use in this area.

b-AP15, also known as NSC 687852, is a small molecule that functions primarily as a deubiquitinase inhibitor. It targets specific enzymes within the 19S proteasome, particularly ubiquitin C-terminal hydrolase 5 and ubiquitin-specific peptidase 14. By inhibiting these enzymes, b-AP15 disrupts the normal proteasomal degradation process, leading to the accumulation of polyubiquitinated proteins within cells. This mechanism is particularly relevant in cancer therapy, where the stabilization of certain proteins can induce apoptosis in tumor cells.

As (3E,5E)-1-Acryloyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one is an intermediate, a specific mechanism of action is not applicable. Its significance lies in its potential to be transformed into more complex molecules with desired biological activities.

  • The presence of nitro groups suggests potential explosive hazards. Proper handling procedures for nitroaromatic compounds should be followed.
  • The compound may be an irritant and should be handled with gloves and appropriate personal protective equipment.

The primary chemical reaction involving b-AP15 is its interaction with deubiquitinases. By binding to these enzymes, b-AP15 effectively inhibits their activity, which alters the ubiquitin-proteasome pathway. This inhibition leads to:

  • Increased levels of polyubiquitinated proteins: As deubiquitinases are blocked, proteins tagged for degradation accumulate.
  • Stabilization of specific proteins: For instance, b-AP15 has been shown to stabilize death receptor 5, enhancing its cell surface expression and subsequent activation by ligands like TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) .

b-AP15 exhibits significant biological activity, particularly in cancer cells. Its key effects include:

  • Induction of apoptosis: b-AP15 enhances apoptotic pathways in various cancer cell lines by stabilizing pro-apoptotic factors and increasing sensitivity to apoptosis-inducing agents like TRAIL .
  • Regulation of inflammatory responses: It has been observed to modulate inflammatory pathways by increasing IκBα levels and inhibiting nuclear factor kappa B activation in macrophages .
  • Oxidative stress induction: The compound can induce oxidative stress in cells, which may contribute to its pro-apoptotic effects .

The synthesis of b-AP15 involves several steps typically associated with organic chemistry. While specific detailed procedures may vary, the general approach includes:

  • Starting Materials: Utilizing readily available organic compounds that can undergo transformations.
  • Reactions: Employing reactions such as nucleophilic substitutions or condensation reactions.
  • Purification: Techniques like high-performance liquid chromatography are often used to purify the final product to achieve a high level of purity (e.g., >99% purity) .

b-AP15 has potential applications primarily in oncology and inflammation-related conditions:

  • Cancer Therapy: As a proteasome inhibitor, it is being investigated for its ability to enhance the efficacy of existing cancer treatments by inducing apoptosis in resistant cancer cells.
  • Inflammatory Diseases: Its ability to modulate inflammatory pathways suggests potential use in treating conditions characterized by excessive inflammation.

Studies have focused on b-AP15's interactions with various cellular pathways:

  • Death Receptor Pathway: Research indicates that b-AP15 enhances death receptor 5 levels and sensitizes cancer cells to TRAIL-induced apoptosis .
  • Inflammatory Pathways: It has been shown to inhibit nuclear factor kappa B activation and modulate MAPK signaling pathways, affecting cytokine release during inflammatory responses .

Several compounds share similarities with b-AP15 in terms of their mechanisms or applications. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
AuranofinInhibits deubiquitinasesAlso used for rheumatoid arthritis treatment
CarfilzomibProteasome inhibitorMore selective for proteasome than b-AP15
BortezomibProteasome inhibitorFirst-in-class drug for multiple myeloma
MLN9708Proteasome inhibitorOrally bioavailable; used in clinical trials
PR-619Broad-spectrum deubiquitinase inhibitorLess selective; affects multiple DUBs

b-AP15 stands out due to its specificity towards ubiquitin C-terminal hydrolase 5 and ubiquitin-specific peptidase 14, making it a promising candidate for targeted cancer therapies while also influencing inflammatory processes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Exact Mass

419.11173527 g/mol

Monoisotopic Mass

419.11173527 g/mol

Heavy Atom Count

31

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Tian Z, D'Arcy P, Wang X, Ray A, Tai YT, Hu Y, Carrasco RD, Richardson P, Linder S, Chauhan D, Anderson KC. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance. Blood. 2014 Jan 30;123(5):706-16. doi: 10.1182/blood-2013-05-500033. Epub 2013 Dec 6. PubMed PMID: 24319254.
2: Feng X, Holmlund T, Zheng C, Fadeel B. Proapoptotic effects of the novel proteasome inhibitor b-AP15 on multiple myeloma cells and natural killer cells. Exp Hematol. 2013 Nov 27. pii: S0301-472X(13)00871-0. doi: 10.1016/j.exphem.2013.11.010. [Epub ahead of print] PubMed PMID: 24291587.
3: Brnjic S, Mazurkiewicz M, Fryknäs M, Sun C, Zhang X, Larsson R, D'Arcy P, Linder S. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress. Antioxid Redox Signal. 2013 Oct 17. [Epub ahead of print] PubMed PMID: 24011031.
4: Sarhan D, Wennerberg E, D'Arcy P, Gurajada D, Linder S, Lundqvist A. A novel inhibitor of proteasome deubiquitinating activity renders tumor cells sensitive to TRAIL-mediated apoptosis by natural killer cells and T cells. Cancer Immunol Immunother. 2013 Aug;62(8):1359-68. doi: 10.1007/s00262-013-1439-1. Epub 2013 May 21. PubMed PMID: 23689729.
5: D'Arcy P, Linder S. Proteasome deubiquitinases as novel targets for cancer therapy. Int J Biochem Cell Biol. 2012 Nov;44(11):1729-38. doi: 10.1016/j.biocel.2012.07.011. Epub 2012 Jul 20. Review. PubMed PMID: 22819849.
6: D'Arcy P, Brnjic S, Olofsson MH, Fryknäs M, Lindsten K, De Cesare M, Perego P, Sadeghi B, Hassan M, Larsson R, Linder S. Inhibition of proteasome deubiquitinating activity as a new cancer therapy. Nat Med. 2011 Nov 6;17(12):1636-40. doi: 10.1038/nm.2536. PubMed PMID: 22057347.

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